

Physicochemical Properties of Enisamium Crystalline Solid: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Enisamium iodide, chemically known as 4-(benzylcarbamoyl)-1-methylpyridin-1-ium iodide, is an antiviral agent with demonstrated efficacy against various respiratory viruses.[1][2][3] As a crystalline solid, its physicochemical properties are critical determinants of its biopharmaceutical performance, including solubility, stability, and bioavailability. This technical guide provides a comprehensive overview of the core physicochemical properties of **Enisamium** iodide in its crystalline form, intended to support research, development, and formulation activities.

Molecular and Crystal Structure

Enisamium iodide is a salt consisting of a 4-(benzylcarbamoyl)-1-methylpyridin-1-ium cation and an iodide anion.[4] Its solid-state architecture has been elucidated by single-crystal X-ray diffraction, revealing a well-defined crystalline lattice.[5][6][7]

A polymorphism screening of **Enisamium** iodide, which varied crystallization solvents and conditions, did not reveal any other polymorphs, suggesting that the reported crystal structure represents a stable solid form under the tested conditions.[5][6][7]

Table 1: Crystallographic Data for **Enisamium** Iodide[5]



Parameter	Value
Chemical Formula	C14H15IN2O
Molecular Weight	354.19 g/mol [1]
Crystal System	Orthorhombic
Space Group	P 21 21 21
a (Å)	9.2867
b (Å)	10.8741
c (Å)	14.3038
α (°)	90
β (°)	90
γ (°)	90

Solubility and Biopharmaceutics Classification System (BCS)

The solubility of a drug substance is a key factor influencing its oral absorption. **Enisamium** iodide has been characterized as a highly soluble compound.[8][9] Its solubility is pH-dependent, a crucial consideration for its behavior in the gastrointestinal tract.

Based on its high solubility and low permeability, **Enisamium** iodide is classified as a Biopharmaceutics Classification System (BCS) Class III substance.[8][9][10]

Table 2: Aqueous Solubility of **Enisamium** Iodide[8]

Temperature (°C)	рН	Solubility (mg/mL)
25	1.2 - 7.5	~60
37	1.2 - 7.5	130 - 150

Table 3: Permeability of **Enisamium** Iodide[8]



System	Concentration (µM)	Apparent Permeability (Papp) (cm/s)
Caco-2 cells	10 - 100	0.2 x 10 ⁻⁶ - 0.3 x 10 ⁻⁶

Thermal Properties

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) are essential for characterizing the solid-state properties of a crystalline drug, including its melting point and potential polymorphic transitions. While a specific DSC thermogram for **Enisamium** iodide is not publicly available, a melting point of 464 K (191 °C) has been reported.[11]

Experimental Protocols Single-Crystal X-ray Diffraction

The crystal structure of **Enisamium** iodide was determined by single-crystal X-ray diffraction.

Methodology:

- Crystal Growth: Single crystals of Enisamium iodide were grown by slow evaporation from a suitable solvent.[5][6]
- Data Collection: A suitable crystal was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature using a specific wavelength of X-ray radiation (e.g., Mo Kα or Cu Kα).
- Structure Solution and Refinement: The collected diffraction data were processed to determine the unit cell dimensions and space group. The crystal structure was solved using direct methods and refined using full-matrix least-squares on F².[5][6]

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for the characterization of crystalline solids, providing a unique "fingerprint" of the crystal lattice.

General Methodology:



- Sample Preparation: A small amount of the **Enisamium** iodide crystalline powder is gently packed into a sample holder.
- Instrument Setup: The analysis is performed using a powder diffractometer equipped with a specific X-ray source (e.g., Cu Kα).
- Data Acquisition: The sample is scanned over a defined 2θ range (e.g., 5° to 40°) at a specified scan rate.
- Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the characteristic diffraction peaks of the crystalline phase.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow to or from a sample as a function of temperature or time, providing information on thermal transitions.

General Methodology:

- Sample Preparation: A few milligrams of the **Enisamium** iodide crystalline powder are accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas like nitrogen.
- Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.
- Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to determine the melting point (onset and peak) and enthalpy of fusion.

Solubility Determination

The equilibrium solubility of **Enisamium** iodide was determined using the shake-flask method. [8]

Methodology:



- Sample Preparation: An excess amount of **Enisamium** iodide was added to buffer solutions of different pH values (1.2, 4.5, 6.8, and 7.5).[8]
- Equilibration: The suspensions were shaken in a temperature-controlled incubator at 25 °C and 37 °C until equilibrium was reached.[8]

Permeability Assay (Caco-2 Cells)

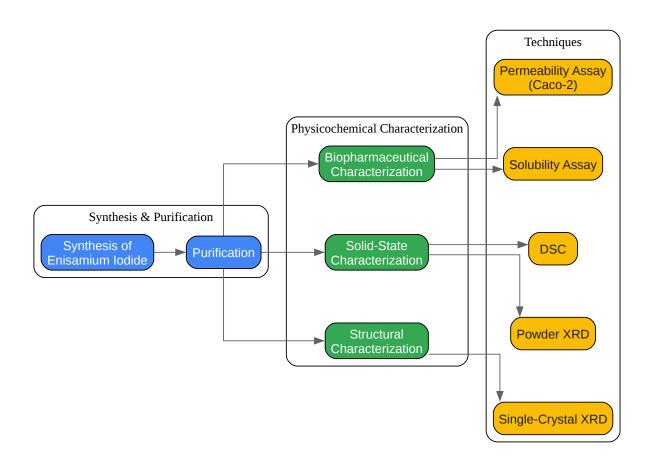
The intestinal permeability of **Enisamium** iodide was assessed using the Caco-2 cell monolayer model.[8]

Methodology:

- Cell Culture: Caco-2 cells were seeded on permeable supports and cultured for a period (e.g., 21 days) to allow for differentiation and formation of a confluent monolayer.[12][13][14]
- Transport Experiment: The Caco-2 monolayers were washed, and a solution of **Enisamium** iodide at different concentrations was added to the apical (donor) side. The appearance of the compound in the basolateral (receiver) side was monitored over time.[8]
- Sample Analysis: Samples were collected from the receiver compartment at various time points and the concentration of **Enisamium** iodide was quantified by LC-MS/MS.[8]
- Calculation of Apparent Permeability (Papp): The Papp value was calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the steady-state flux, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor compartment.

Visualizations

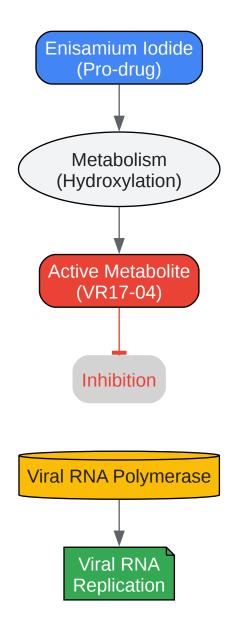




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Workflow for Physicochemical Characterization.





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Mechanism of Action of Enisamium Iodide.

Conclusion

This technical guide summarizes the key physicochemical properties of crystalline **Enisamium** iodide. Its high solubility and well-defined crystal structure are advantageous for formulation development. However, its low permeability (BCS Class III) suggests that strategies to enhance absorption may be beneficial. The provided experimental protocols offer a foundation for further characterization and quality control of this antiviral compound. The understanding of these properties is paramount for the successful development of safe and effective drug products containing **Enisamium** iodide.



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